molecular formula C16H20N2O3S B5528819 {4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol

{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5528819
M. Wt: 320.4 g/mol
InChI Key: KZNKIQFLTDBSLT-UHFFFAOYSA-N
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Description

The chemical described seems to be a complex molecule containing a benzothiazole moiety, which is notable for its prevalence in molecules of pharmaceutical and materials science interest. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, known for their various biological activities and applications in drug design and development.

Synthesis Analysis

The synthesis of complex molecules like the one mentioned typically involves multi-step organic reactions, starting from simpler benzothiazole derivatives. For instance, benzothiazole derivatives have been synthesized through reactions involving cyclization of aryl azides with certain acetonitriles in methanol in the presence of sodium methylate, leading to new products with potential for further functionalization (Pokhodylo, Matiychuk, & Obushak, 2009).

Molecular Structure Analysis

The molecular structure of benzothiazole-containing compounds can be elucidated using spectroscopic methods like NMR, IR, and mass spectrometry. These techniques help in determining the connectivity of atoms within the molecule and the nature of functional groups attached to the benzothiazole core.

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including electrophilic substitution at the benzene ring and nucleophilic substitution at the thiazole sulfur or nitrogen atoms. Their chemical properties are influenced by the electron-withdrawing or -donating nature of substituents on the benzothiazole ring.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility in various solvents, are critical for their application in different fields. These properties can be predicted based on the molecular structure and have been studied for various benzothiazole derivatives in different solvents (Liang et al., 2016).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-10-12-9-18(7-8-21-11-12)16(20)6-5-15-17-13-3-1-2-4-14(13)22-15/h1-4,12,19H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNKIQFLTDBSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)CCC2=NC3=CC=CC=C3S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(1,3-Benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol

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